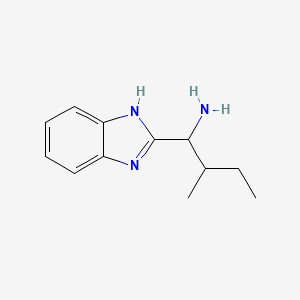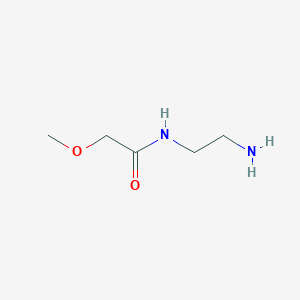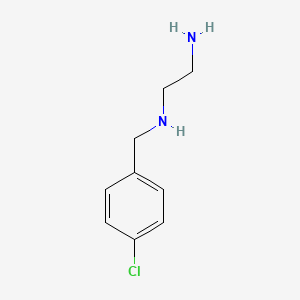
N-(4-chlorobenzyl)ethane-1,2-diamine
Overview
Description
“N-(4-chlorobenzyl)ethane-1,2-diamine” is a chemical compound that has been used in various studies and experiments . It is related to ethylenediamine, which is a colorless liquid with an ammonia-like odor and is a basic amine . Ethylenediamine is a widely used building block in chemical synthesis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base ligand, N,N′-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine (SBL), was synthesized by condensation of 4-chloroacetophenone with ethylenediamine in methanol in the presence of H2SO4 as a catalyst .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on similar compounds. For example, in the title complex, [ZnCl2 (C16H18Cl2N2)], the asymmetric unit contains one molecule and two half-molecules, which have similar geometric parameters . The environment about each ZnII atom is distorted tetrahedral with coordination of two terminal Cl atoms and two N atoms of the N,N′-bis (4-chlorobenzyl)ethane-1,2-diamine ligand .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be inferred from related compounds. A Schiff base ligand was used to prepare metal complexes with Pb+2 and Cd+2 . The structures of the complexes were elucidated by IR, MS, and elemental analyses .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from related compounds. For instance, ethylenediamine is a clear, colorless liquid at room temperature. It freezes at 8 °C and boils at 116 °C . It has an ammonia-like smell, and its vapors are extremely irritating, which can fume in air. It is miscible with water at all concentrations .Scientific Research Applications
DNA Interaction Studies
- Crystal Structure and DNA Interaction Studies : N-Benzyl-N′-[2-(benzylamino)ethyl]ethane-1,2-diamine, a compound closely related to N-(4-chlorobenzyl)ethane-1,2-diamine, was synthesized and its complex with Ni(II) was studied. The complex exhibited a unique crystal structure and demonstrated interaction with calf thymus DNA through electrostatic interactions. This study suggests potential applications in DNA-binding studies and possibly in the field of genetics or molecular biology (Wang et al., 2008).
Corrosion Inhibition
- Corrosion Inhibition on Steel : A study investigated the effects of substituents in N,N′-dibensylidene ethane-1,2-diamine (which includes compounds structurally similar to this compound) on corrosion inhibition in steel. These compounds showed significant inhibitive properties, highlighting their potential use in protecting metals from corrosion (Saurí et al., 2009).
Development of Metal Complexes
- Synthesis of Copper(I) Complexes : Research on the synthesis of copper(I) complexes using ligands similar to this compound has been conducted. These studies are crucial in the field of coordination chemistry and can have implications in catalysis and material science (Dehghanpour et al., 2009).
Mechanism of Action
Target of Action
The primary targets of N-(4-chlorobenzyl)ethane-1,2-diamine are Nitric oxide synthase in the brain and endothelial cells . Nitric oxide synthase is an enzyme responsible for the production of nitric oxide, a molecule that plays a crucial role in many physiological and pathological processes within the cardiovascular, immune, and nervous systems.
Mode of Action
It is known to interact with its targets, potentially influencing the production of nitric oxide
Biochemical Pathways
The biochemical pathways affected by this compound are not clearly defined. Given its targets, it may influence pathways involving nitric oxide production and signaling. Nitric oxide is a key player in several pathways, including vasodilation, immune response modulation, and neurotransmission .
Result of Action
Given its potential interaction with nitric oxide synthase, it may influence nitric oxide production and thereby affect processes such as vasodilation, immune response, and neurotransmission .
properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,12H,5-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENSJZAMDSIIJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



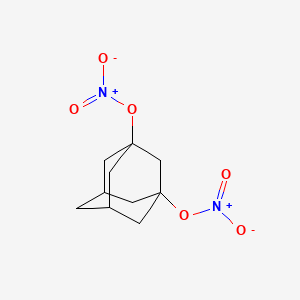
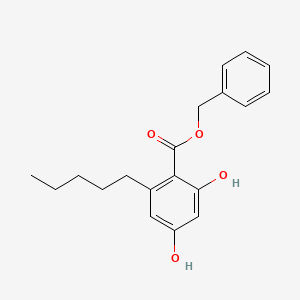
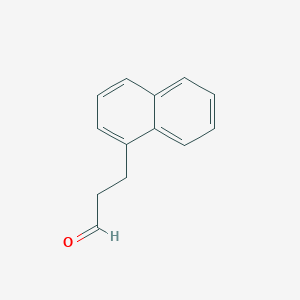

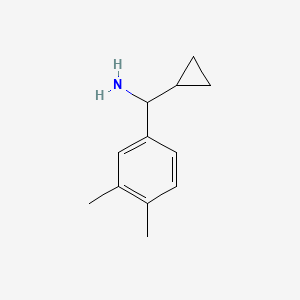
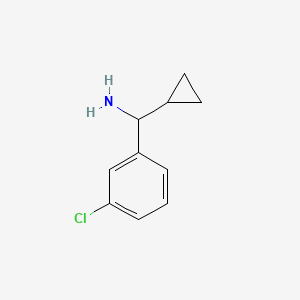


![4-[4-(Ethoxycarbonyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B3143772.png)
